molecular formula C27H24BrN3O3 B11425985 5-(4-bromophenyl)-3,4-bis(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-3,4-bis(4-ethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11425985
M. Wt: 518.4 g/mol
InChI Key: BNBTWQQPOPBJGV-UHFFFAOYSA-N
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Description

5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon

Preparation Methods

The synthesis of 5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the bromophenyl and ethoxyphenyl groups: These groups can be introduced through substitution reactions using suitable reagents and catalysts.

    Purification and characterization: The final product is purified using techniques such as recrystallization or chromatography and characterized using spectroscopic methods like NMR and IR.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems.

Chemical Reactions Analysis

5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: It is used in the development of new materials with specific properties, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. The exact mechanism depends on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar compounds to 5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may have similar core structures but differ in their biological activities and applications due to variations in their substituent groups. Some examples of similar compounds include:

The uniqueness of 5-(4-BROMOPHENYL)-3,4-BIS(4-ETHOXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE lies in its specific substituent groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H24BrN3O3

Molecular Weight

518.4 g/mol

IUPAC Name

5-(4-bromophenyl)-3,4-bis(4-ethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C27H24BrN3O3/c1-3-33-21-13-5-17(6-14-21)24-23-25(30-29-24)27(32)31(20-11-9-19(28)10-12-20)26(23)18-7-15-22(16-8-18)34-4-2/h5-16,26H,3-4H2,1-2H3,(H,29,30)

InChI Key

BNBTWQQPOPBJGV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=C(C=C4)Br)NN=C3C5=CC=C(C=C5)OCC

Origin of Product

United States

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